Diethyl tert-butylphosphonate
CAS No.: 19935-93-4
Cat. No.: VC8396933
Molecular Formula: C8H19O3P
Molecular Weight: 194.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19935-93-4 |
|---|---|
| Molecular Formula | C8H19O3P |
| Molecular Weight | 194.21 g/mol |
| IUPAC Name | 2-diethoxyphosphoryl-2-methylpropane |
| Standard InChI | InChI=1S/C8H19O3P/c1-6-10-12(9,11-7-2)8(3,4)5/h6-7H2,1-5H3 |
| Standard InChI Key | XZNUCIHUJKMHQG-UHFFFAOYSA-N |
| SMILES | CCOP(=O)(C(C)(C)C)OCC |
| Canonical SMILES | CCOP(=O)(C(C)(C)C)OCC |
Introduction
Structural and Nomenclature Considerations
Diethyl tert-butylphosphonate, systematically named phosphonic acid, tert-butyl-, diethyl ester, has the molecular formula C₈H₁₉O₃P and a linear structure of (C₂H₅O)₂P(O)C(CH₃)₃. The tert-butyl group confers steric bulk, influencing reactivity in alkylation reactions, while the ethyl esters enhance solubility in organic solvents . Unlike phosphites (e.g., diethyl phosphite), which contain a P–O–C linkage, phosphonates feature a direct P–C bond, rendering them more stable under acidic and oxidative conditions .
Synthetic Pathways and Optimization
Synthesis from Phosphorus Trichloride and Alcohols
The synthesis of tert-butyl phosphonates typically begins with phosphorus trichloride (PCl₃) and tert-butanol. In a protocol adapted from Dietz et al. (2021), di-tert-butyl phosphite is first synthesized via reaction of PCl₃ with potassium tert-butoxide (KOtBu) in methyl tetrahydrofuran (Me-THF) at 0°C . Substituting tert-butanol with ethanol and tert-butylating agents could theoretically yield Diethyl tert-butylphosphonate, though this route remains underexplored.
Key Reaction Conditions
| Parameter | Value/Range |
|---|---|
| Solvent | Me-THF, MTBE |
| Base | KOtBu, NaOtBu |
| Temperature | 0–25°C |
| Yield (crude) | 69–99% |
Table 1: Optimized conditions for tert-butyl phosphonate synthesis .
Hydroxymethylation and Functionalization
Di-tert-butyl (hydroxymethyl)phosphonate, a precursor to antiviral agents like tenofovir, is synthesized by reacting di-tert-butyl phosphite with paraformaldehyde under basic conditions . Analogous hydroxymethylation of Diethyl tert-butylphosphonate could enable access to prodrug candidates, though experimental data are sparse.
Physicochemical Properties
Diethyl tert-butylphosphonate is a colorless liquid with a boiling point of 50–51°C and a flash point exceeding 178°C . Its phosphorus center resonates at δ ~20 ppm in ³¹P-NMR spectra, consistent with phosphonate esters . The tert-butyl group’s steric hindrance reduces hydrolysis rates compared to smaller alkyl esters, enhancing stability in aqueous media .
Applications in Pharmaceutical Chemistry
Nucleoside Analog Synthesis
Diethyl tert-butylphosphonate’s structural analogs, such as di-tert-butyl oxymethyl phosphonates, are pivotal in synthesizing nucleotide reverse transcriptase inhibitors (NRTIs). For example, tenofovir (PMPA), an HIV/AIDS therapeutic, is produced via alkylation of adenine derivatives using tert-butyl phosphonate intermediates . The ethyl esters in Diethyl tert-butylphosphonate could simplify deprotection steps relative to tert-butyl groups, which require acidic conditions .
Phosphonomethylation Reagents
Mesylation or tosylation of the hydroxymethyl derivative yields active alkylating agents. For instance, (di-tert-butoxyphosphoryl)methyl methanesulfonate achieves 97% yield in mesylation reactions . Similar derivatization of Diethyl tert-butylphosphonate could streamline the synthesis of antiviral and anticancer agents.
Industrial and Research Implications
While Diethyl tert-butylphosphonate is less documented than its di-tert-butyl counterpart, its ethyl esters offer potential cost and efficiency advantages in large-scale syntheses. Future research should explore:
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Alternative Deprotection Strategies: Aqueous acid or enzymatic methods to cleave ethyl esters.
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Catalytic Asymmetric Synthesis: Enantioselective formation of chiral phosphonates for medicinal chemistry.
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